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Compound of Interest

Compound Name: Methyl 5-methoxynicotinate

Cat. No.: B1317453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Methyl 5-methoxynicotinate and

other relevant nicotinic acid esters, focusing on their physicochemical properties,

pharmacological activities, and underlying mechanisms of action. The information presented

herein is supported by available experimental data and is intended to serve as a valuable

resource for researchers and professionals engaged in drug discovery and development.

Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent,

particularly for the management of dyslipidemia. However, its clinical utility is often hampered

by side effects, most notably cutaneous vasodilation, commonly referred to as flushing. This

has spurred the development of various nicotinic acid esters as prodrugs, designed to improve

the therapeutic index of the parent compound. These esters are typically hydrolyzed in vivo to

release nicotinic acid, the active moiety.

This guide focuses on a comparative analysis of Methyl 5-methoxynicotinate against other

common nicotinic acid esters, such as ethyl nicotinate, propyl nicotinate, and butyl nicotinate.

The primary mechanism of action for these compounds involves the activation of the G protein-

coupled receptor 109A (GPR109A), which is expressed in adipocytes and immune cells.[1]
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Physicochemical Properties
The physicochemical properties of nicotinic acid esters are crucial determinants of their

absorption, distribution, metabolism, and excretion (ADME) profiles. Variations in the ester

group can significantly influence properties such as lipophilicity, which in turn affects skin

penetration and hydrolysis rates. A summary of the key physicochemical properties of Methyl
5-methoxynicotinate and other selected nicotinic acid esters is presented in Table 1.

Table 1: Comparative Physicochemical Properties of Nicotinic Acid Esters

Property
Methyl 5-
methoxynicoti
nate

Ethyl
Nicotinate

Propyl
Nicotinate

Butyl
Nicotinate

CAS Number 29681-46-7 614-18-6[2] 7681-15-4[1] 6938-06-3[3]

Molecular

Formula
C₈H₉NO₃ C₈H₉NO₂[2] C₉H₁₁NO₂[1] C₁₀H₁₃NO₂[3]

Molecular Weight

( g/mol )
167.16 151.16[2] 165.19[4] 179.22[5]

Melting Point

(°C)
54-59 8-10[2] N/A N/A

Boiling Point (°C) 250.9 (Predicted) 223-224[2] 235[6] 251.9[3]

LogP

(Predicted/Experi

mental)

N/A 1.3 (est)[7]
~1.5

(Theoretical)[1]
2.3 (est)[8]

Water Solubility N/A 114 g/L[9] Limited[1]
2.45 g/L (32 °C)

[10]

N/A: Not Available

Pharmacological Activities and Comparative
Efficacy
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The primary pharmacological effects of nicotinic acid esters are vasodilation and modulation of

lipid metabolism, both mediated through the activation of the GPR109A receptor.

Vasodilatory Effects
Topical application of nicotinic acid esters leads to localized vasodilation, a response mediated

by the release of prostaglandins, particularly prostaglandin D2 (PGD2), from skin cells following

GPR109A activation. This effect is responsible for the characteristic flushing associated with

nicotinic acid therapy. The potency of this effect can be influenced by the nature of the ester

group, which affects skin penetration and the rate of hydrolysis to nicotinic acid.

While direct comparative quantitative data for the vasodilatory effects of Methyl 5-
methoxynicotinate is limited in publicly available literature, the general principle is that the

lipophilicity of the ester can influence its percutaneous absorption.

Table 2: Comparative Vasodilatory Activity of Nicotinic Acid Esters (Qualitative)

Compound
Relative Potency
(Vasodilation)

Key Findings

Methyl 5-methoxynicotinate Data not available

The methoxy group may

influence receptor binding and

metabolic stability.

Ethyl Nicotinate Moderate

Commonly used in topical

preparations for its

vasodilatory effects to treat

muscle and joint pain.[11]

Propyl Nicotinate Moderate to High

Induces peripheral vasodilation

and is investigated for

improving microcirculation.[1]

Butyl Nicotinate High
Increased lipophilicity may

enhance skin penetration.[8]

Hypolipidemic Effects
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The hypolipidemic effects of nicotinic acid esters are a consequence of their in vivo hydrolysis

to nicotinic acid. Nicotinic acid, by activating GPR109A in adipocytes, inhibits lipolysis, leading

to a reduction in the release of free fatty acids (FFAs) into the bloodstream. This, in turn,

decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).

Direct comparative studies on the hypolipidemic efficacy of Methyl 5-methoxynicotinate
versus other esters are not readily available. However, the in vivo hypolipidemic activity is

expected to be dependent on the efficiency of its conversion to nicotinic acid.

Mechanism of Action: The GPR109A Signaling
Pathway
The binding of nicotinic acid (released from its esters) to the GPR109A receptor, a Gi protein-

coupled receptor, initiates a cascade of intracellular events that mediate its pharmacological

effects.
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Caption: Signaling pathway of nicotinic acid esters.
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Experimental Protocols
Synthesis of Methyl 5-methoxynicotinate (General
Protocol)
This protocol is adapted from general esterification procedures for nicotinic acids.

Materials:

5-Methoxynicotinic acid

Methanol (anhydrous)

Thionyl chloride or Sulfuric acid (catalyst)

Sodium bicarbonate solution (saturated)

Ethyl acetate

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of 5-methoxynicotinic acid in excess anhydrous methanol in a round-

bottom flask, slowly add the catalyst (e.g., thionyl chloride or a few drops of concentrated

sulfuric acid) at room temperature.

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and remove the excess

methanol under reduced pressure using a rotary evaporator.

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution

to neutralize any remaining acid.

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure to yield

the crude Methyl 5-methoxynicotinate.

Purify the product by column chromatography on silica gel or recrystallization if necessary.
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Caption: General workflow for the synthesis of Methyl 5-methoxynicotinate.

In Vitro Vasodilation Assay (Isolated Aortic Ring)
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This protocol provides a general method for assessing the vasodilatory effects of nicotinic acid

esters.[12]

Materials:

Male Wistar rats

Krebs-Henseleit solution

Phenylephrine

Test compounds (nicotinic acid esters)

Organ bath system

Force-displacement transducer

Data acquisition system

Procedure:

Isolate the thoracic aorta from a euthanized rat and cut it into rings (2-3 mm in length).

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at

37°C and bubbled with 95% O₂ / 5% CO₂.

Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

Once a stable plateau is reached, add the test compounds in a cumulative concentration-

dependent manner.

Record the relaxation responses isometrically using a force-displacement transducer.

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Calculate EC₅₀ values from the concentration-response curves.
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In Vivo Hypolipidemic Assay (Rodent Model)
This protocol outlines a general procedure for evaluating the hypolipidemic effects of nicotinic

acid esters in vivo.

Materials:

Male Sprague-Dawley rats or C57BL/6 mice

High-fat diet (optional, to induce hyperlipidemia)

Test compounds (nicotinic acid esters)

Vehicle (e.g., 0.5% carboxymethylcellulose)

Blood collection supplies

Centrifuge

Commercial assay kits for triglycerides, total cholesterol, LDL-C, and HDL-C

Procedure:

Acclimatize the animals for at least one week.

Induce hyperlipidemia by feeding a high-fat diet for several weeks, if required.

Divide the animals into groups: vehicle control, positive control (e.g., nicotinic acid), and test

compound groups.

Administer the test compounds or vehicle orally (by gavage) or via intraperitoneal injection

daily for a specified period (e.g., 1-4 weeks).

At the end of the treatment period, collect blood samples after a period of fasting.

Separate the serum by centrifugation.

Measure the serum levels of triglycerides, total cholesterol, LDL-C, and HDL-C using

commercial assay kits.
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Compare the lipid profiles of the treatment groups to the control group to assess the

hypolipidemic efficacy.

Structure-Activity Relationships (SAR)
The biological activity of nicotinic acid esters is influenced by the nature of the ester group. Key

SAR observations include:

Lipophilicity: Increasing the length of the alkyl chain in the ester group (e.g., from methyl to

butyl) generally increases lipophilicity. This can enhance skin penetration for topical

applications but may also affect the rate of hydrolysis and systemic bioavailability.

Steric Hindrance: Bulky ester groups may hinder the interaction of the molecule with the

GPR109A receptor or the active site of esterases, potentially reducing the rate of hydrolysis

and subsequent activity.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups,

such as the methoxy group in Methyl 5-methoxynicotinate, can influence the electronic

distribution of the pyridine ring and the ester carbonyl, which may affect receptor binding

affinity and reactivity.

Conclusion
Methyl 5-methoxynicotinate represents an interesting derivative of nicotinic acid with

potential for modified pharmacokinetic and pharmacodynamic properties. While direct

comparative data on its biological activities are currently limited, this guide provides a

framework for its evaluation in the context of other well-characterized nicotinic acid esters. The

provided experimental protocols can be adapted for head-to-head comparative studies to

elucidate the specific advantages and disadvantages of Methyl 5-methoxynicotinate as a

potential therapeutic agent. Further research is warranted to fully characterize its

pharmacological profile and to explore its potential in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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